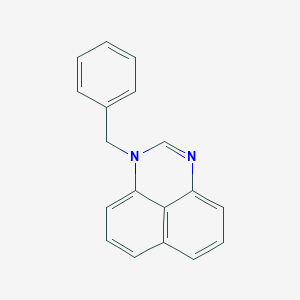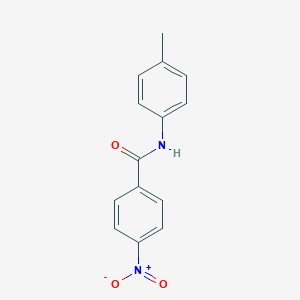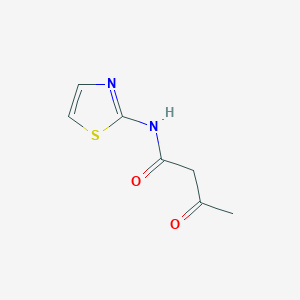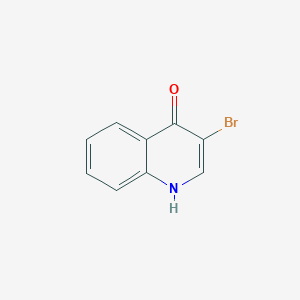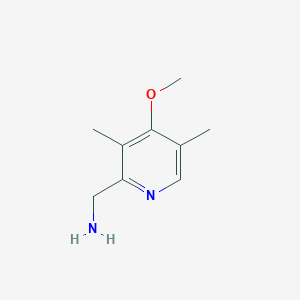
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine
概要
説明
“(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine” is a chemical compound that is a part of the structure of Omeprazole , a proton-pump inhibitor used to treat gastric acid-related disorders . It is also a metabolite of Omeprazole .
Molecular Structure Analysis
The molecular formula of “(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine” is C9H14N2O . The InChI code is 1S/C9H14N2O.2ClH/c1-6-5-11-8(4-10)7(2)9(6)12-3;;/h5H,4,10H2,1-3H3;2*1H .科学的研究の応用
Polymerization Studies
- Activator Regeneration in ATRP : (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine plays a role in Atom Transfer Radical Polymerization (ATRP) processes, specifically in activator regeneration under ICAR ATRP conditions. It indicates that activator regeneration in this context is primarily due to the chemical decomposition of AIBN, not ambient lighting, under specific conditions involving this compound (Ribelli et al., 2014).
Synthesis and Chemical Analysis
- Synthesis of Heterocyclic Schiff Bases : It's involved in the synthesis of novel Schiff bases of 3-aminomethyl pyridine through condensation reactions. These Schiff bases have been screened for various activities, including anticonvulsant activity (Pandey & Srivastava, 2011).
- Preparation of Quinoline Derivatives : The compound is used in the synthesis of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, exhibiting moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).
- Synthesis of Chloromethyl Derivatives : The compound has been used in the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride, a process involving N-oxidation, nitration, methoxylation, acylation, hydrolysis, chlorination, and salification (Gui, 2004).
Photocytotoxicity and Cellular Imaging
- Iron(III) Complexes for Photocytotoxicity : Iron(III) complexes involving (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine exhibit photocytotoxic properties, generating reactive oxygen species and showing unprecedented photocytotoxicity in red light to various cell lines (Basu et al., 2014).
Antitumor Activity and Drug Development
- Synthesis of Cinchona-Based Amines : The compound is used in synthesizing novel functionalized mono-, bis- and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines for in vitro antitumor activity against human cancer cells (Károlyi et al., 2012).
- Serotonin 5-HT1A Receptor-Biased Agonists : It's part of the design of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as serotonin 5-HT1A receptor-biased agonists with robust antidepressant-like activity, showing potential as antidepressant drug candidates (Sniecikowska et al., 2019).
作用機序
Target of Action
It is structurally similar to omeprazole , a well-known proton pump inhibitor. Omeprazole targets the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells .
Mode of Action
If we consider its structural similarity to omeprazole, we can infer that it might act by irreversibly binding to the h+/k+ atpase enzyme, inhibiting its function . This results in a decrease in gastric acid secretion .
Biochemical Pathways
Based on its structural similarity to omeprazole, it may affect the gastric acid secretion pathway by inhibiting the h+/k+ atpase enzyme . This inhibition disrupts the final step in the production of gastric acid, thereby reducing stomach acidity.
Result of Action
Based on its structural similarity to omeprazole, it might lead to a decrease in gastric acid secretion, which could have various downstream effects, such as relief from acid-related disorders .
特性
IUPAC Name |
(4-methoxy-3,5-dimethylpyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6-5-11-8(4-10)7(2)9(6)12-3/h5H,4,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPVFVHYBKQINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562569 | |
| Record name | 1-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine | |
CAS RN |
130000-78-1 | |
| Record name | 1-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


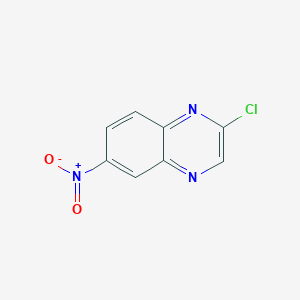


![2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B188095.png)


